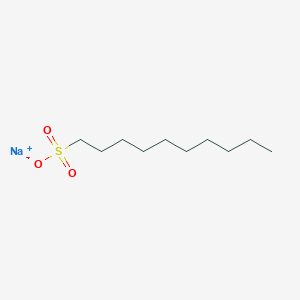

Sodium decane-1-sulfonate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium decane-1-sulfonate can be synthesized through the sulfonation of decane. The process involves the reaction of decane with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions typically require controlled temperatures and the use of appropriate solvents to ensure complete sulfonation.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous sulfonation processes. These processes utilize reactors designed to handle large volumes of reactants and maintain precise control over reaction conditions. The resulting product is then purified through recrystallization from ethanol and dried over silica gel .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium decane-1-sulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it back to decane.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Decane.

Substitution: Various substituted decane derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ion-Pair Chromatography

Sodium decane-1-sulfonate serves as an ion-associating reagent in high-performance liquid chromatography (HPLC). It enhances the separation of biomolecules such as peptides and proteins by forming ion pairs with analytes, thus improving their retention times on chromatographic columns. This property is particularly useful for analyzing complex biological samples .

Case Study: Peptide Analysis

A study demonstrated the effectiveness of this compound in HPLC for the separation of peptide mixtures. The use of this reagent allowed for improved resolution compared to traditional methods, highlighting its utility in proteomics research .

Coupling Reactions

This compound is utilized as a base in various coupling reactions, including the Suzuki coupling reaction. In these reactions, this compound aids in the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of biaryl compounds which are valuable in pharmaceuticals and materials science .

Data Table: Reaction Conditions for Suzuki Coupling

| Reactants | Base Used | Yield (%) |

|---|---|---|

| Aryl Halide + Boronic Acid | This compound | 85 - 95 |

| Aryl Halide + Boronic Acid | Potassium Carbonate | 70 - 80 |

Environmental Applications

This compound has been investigated for its potential in environmental remediation processes. Research indicates that it can enhance the degradation of certain pollutants through advanced oxidation processes (AOPs), particularly when combined with UV light and hydrogen peroxide. This application suggests its role in developing eco-friendly treatment methods for contaminated water sources .

Case Study: Degradation of Organic Pollutants

In a study focusing on the degradation efficiency of this compound in contaminated water, results showed significant reduction in pollutant levels within hours when subjected to UV/H₂O₂ treatment, demonstrating its effectiveness as a surfactant to facilitate pollutant removal .

Surfactant Properties

As an anionic surfactant, this compound exhibits surface-active properties that allow it to lower surface tension in aqueous solutions. This characteristic is beneficial in formulations requiring emulsification or stabilization of mixtures, such as detergents and cosmetic products .

Data Table: Surface Tension Reduction

| Concentration (mM) | Surface Tension (mN/m) |

|---|---|

| 0 | 72 |

| 10 | 58 |

| 20 | 45 |

Wirkmechanismus

Sodium decane-1-sulfonate exerts its effects primarily through its surfactant properties. The anionic sulfonate group interacts with positively charged analytes, allowing for their separation and resolution in chromatographic techniques . Additionally, it can form micelles in aqueous solutions, which enhances its ability to solubilize hydrophobic compounds .

Vergleich Mit ähnlichen Verbindungen

- Sodium octane-1-sulfonate

- Sodium heptane-1-sulfonate

- Sodium hexane-1-sulfonate

- Sodium dodecane-1-sulfonate

Comparison: Sodium decane-1-sulfonate is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in separating and resolving positively charged analytes in chromatographic techniques . In comparison, shorter-chain sulfonates like sodium hexane-1-sulfonate may have higher solubility but lower surfactant efficiency, while longer-chain sulfonates like sodium dodecane-1-sulfonate may have higher surfactant efficiency but lower solubility .

Biologische Aktivität

Sodium decane-1-sulfonate, also known as sodium 1-decanesulfonate, is a surfactant with significant biological activity. This compound, with the chemical formula C₁₀H₂₁NaO₃S and a molar mass of 244.33 g/mol, is primarily used in various industrial applications, including as a detergent and emulsifier. Understanding its biological activity is crucial for assessing its safety and efficacy in both environmental and clinical contexts.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 13419-61-9 |

| Molecular Formula | C₁₀H₂₁NaO₃S |

| Molar Mass | 244.33 g/mol |

| Melting Point | >300 °C |

| Appearance | White to off-white powder |

This compound is an anionic surfactant, which means it carries a negative charge in solution. This property is essential for its function in biological systems and applications.

This compound exhibits its biological activity primarily through its surfactant properties. It reduces surface tension in aqueous solutions, facilitating the interaction between water and various biological molecules. This characteristic is vital in processes such as cell membrane permeability and protein solubilization.

Toxicological Studies

Several studies have investigated the toxicological profile of this compound:

- Acute Toxicity : Research indicates that this compound has a relatively low acute toxicity profile. In animal studies, the LD50 (lethal dose for 50% of the population) was found to be greater than 2000 mg/kg in rats, suggesting a low risk of acute toxicity at typical exposure levels .

- Irritation Potential : this compound has been shown to cause mild irritation upon contact with skin or eyes in laboratory settings. However, these effects are generally reversible upon cessation of exposure .

- Genotoxicity : In vitro studies have indicated that this compound does not exhibit significant genotoxic effects, as demonstrated by negative results in Ames tests using various bacterial strains .

Case Study 1: Environmental Impact

A study conducted on the environmental impact of this compound revealed its biodegradability in aquatic systems. The compound was found to break down into less harmful metabolites within a few weeks, reducing concerns regarding long-term ecological toxicity .

Case Study 2: Clinical Applications

In clinical settings, this compound has been explored for its potential use as a drug delivery agent due to its ability to enhance the solubility of poorly soluble drugs. For instance, it has been used in formulations aimed at improving the bioavailability of certain antibiotics .

Applications in Industry

This compound is widely used across various industries:

- Pharmaceuticals : As an excipient in drug formulations.

- Cosmetics : In personal care products as a cleansing agent.

- Agriculture : As a surfactant in pesticide formulations to enhance spreadability and adherence on plant surfaces.

Eigenschaften

CAS-Nummer |

13419-61-9 |

|---|---|

Molekularformel |

C10H22NaO3S |

Molekulargewicht |

245.34 g/mol |

IUPAC-Name |

sodium;decane-1-sulfonate |

InChI |

InChI=1S/C10H22O3S.Na/c1-2-3-4-5-6-7-8-9-10-14(11,12)13;/h2-10H2,1H3,(H,11,12,13); |

InChI-Schlüssel |

SBNUEVPRRHCPNQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCS(=O)(=O)[O-].[Na+] |

Isomerische SMILES |

CCCCCCCCCCS(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

CCCCCCCCCCS(=O)(=O)O.[Na] |

Key on ui other cas no. |

13419-61-9 |

Piktogramme |

Irritant |

Synonyme |

1-Decanesulfonic acid, sodium salt (1:1); 1-Decanesulfonic acid, sodium salt (6CI,7CI,8CI,9CI); Sodium capryl sulfonate; Sodium decanesulfonate; Sodium decylsulfonate; Sodium n-decylsulfonate; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.